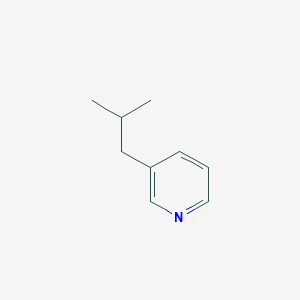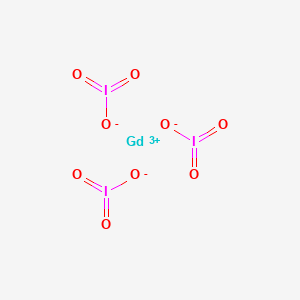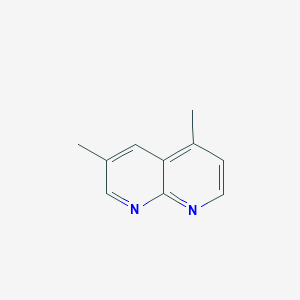
3,5-Dimethyl-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1,8-naphthyridine is a heterocyclic organic compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as DMAP or 4-dimethylaminopyridine.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-1,8-naphthyridine as a catalyst is based on its ability to activate nucleophiles and electrophiles. This activation results in the formation of new chemical bonds, which leads to the desired product formation.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may have potential applications in the treatment of various diseases, including cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-dimethyl-1,8-naphthyridine as a catalyst in lab experiments include its high reactivity, low toxicity, and ease of handling. However, one of the limitations of using this compound is its relatively high cost.
Orientations Futures
There are several potential future directions for research on 3,5-dimethyl-1,8-naphthyridine. One of the most promising areas of research is the development of new catalytic applications for this compound. Additionally, further studies are needed to explore the potential biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases.
In conclusion, this compound is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. While this compound is primarily used as a catalyst in organic chemistry, it may also have potential applications in the treatment of various diseases. Further research is needed to explore these potential applications and to develop new catalytic applications for this compound.
Méthodes De Synthèse
The most commonly used method for synthesizing 3,5-dimethyl-1,8-naphthyridine is through the reaction of 2,6-dimethylpyridine with formaldehyde. This reaction yields this compound as a white crystalline solid.
Applications De Recherche Scientifique
3,5-Dimethyl-1,8-naphthyridine has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of organic chemistry, where it is used as a catalyst in various chemical reactions.
Propriétés
Numéro CAS |
14757-46-1 |
|---|---|
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
3,5-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H10N2/c1-7-5-9-8(2)3-4-11-10(9)12-6-7/h3-6H,1-2H3 |
Clé InChI |
HFPDQUIBEVLCNW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=NC2=NC=C1)C |
SMILES canonique |
CC1=C2C=C(C=NC2=NC=C1)C |
Synonymes |
3,5-Dimethyl-1,8-naphthyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



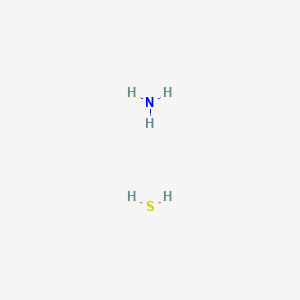
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)


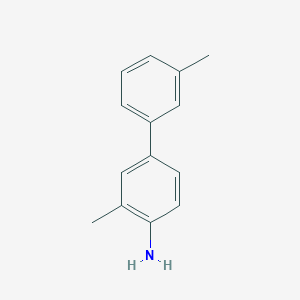
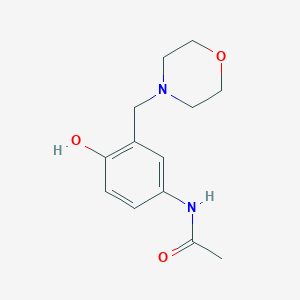

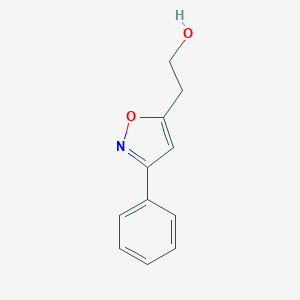
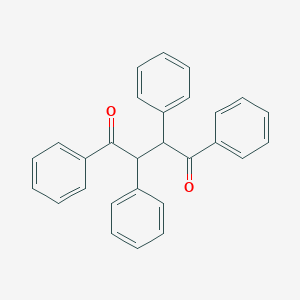
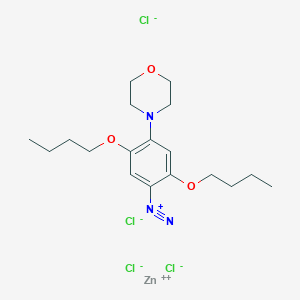
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
